molecular formula C9H9Cl2F2N B6243700 1-(4-chlorophenyl)-2,2-difluorocyclopropan-1-amine hydrochloride CAS No. 2408966-22-1

1-(4-chlorophenyl)-2,2-difluorocyclopropan-1-amine hydrochloride

Cat. No. B6243700
CAS RN: 2408966-22-1
M. Wt: 240.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chlorophenyl)-2,2-difluorocyclopropan-1-amine hydrochloride (1-CP-2,2-DFCP-HCl) is a new and promising compound with a wide range of applications in the fields of science and medicine. It has been the subject of research for its potential as a therapeutic agent for a variety of diseases and conditions.

Scientific Research Applications

1-CP-2,2-DFCP-HCl has been studied for its potential applications in the fields of science and medicine. In particular, it has been studied for its potential use as a therapeutic agent for a variety of diseases and conditions. It has been shown to possess anti-inflammatory, antioxidant, and anti-cancer properties. In addition, it has been studied for its potential use in the treatment of Alzheimer’s disease, Parkinson’s disease, and other neurological disorders.

Mechanism of Action

The exact mechanism of action of 1-CP-2,2-DFCP-HCl is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in inflammation and oxidative stress. It is also believed to act by modulating the activity of certain receptors in the brain, which may be involved in the development of neurological disorders.
Biochemical and Physiological Effects
1-CP-2,2-DFCP-HCl has been found to have a variety of biochemical and physiological effects. It has been shown to possess anti-inflammatory, antioxidant, and anti-cancer properties. In addition, it has been found to modulate the activity of certain receptors in the brain, which may be involved in the development of neurological disorders. It has also been found to possess neuroprotective and neuroregenerative properties, which may be beneficial in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

The use of 1-CP-2,2-DFCP-HCl in laboratory experiments has several advantages. It is relatively easy to synthesize and can be produced in large quantities. In addition, it is relatively stable and can be stored for long periods of time. However, it has some limitations. It is not water-soluble, which makes it difficult to use in certain experiments. In addition, it has a relatively low solubility in organic solvents, which can limit its use in certain experiments.

Future Directions

1-CP-2,2-DFCP-HCl has the potential to be used in a variety of applications in the fields of science and medicine. Potential future directions for research include further exploration of its anti-inflammatory, antioxidant, and anti-cancer properties, as well as its potential use in the treatment of neurological disorders. In addition, further research could be conducted to explore its potential use as a therapeutic agent for other diseases and conditions. Finally, further research could be conducted to explore its potential use in drug delivery systems, as well as its potential use in the development of new drugs.

Synthesis Methods

1-CP-2,2-DFCP-HCl can be synthesized using a three-step process. In the first step, 4-chlorophenylmagnesium bromide is reacted with 2,2-difluorocyclopropan-1-amine in the presence of a base such as sodium hydride. This reaction yields the desired compound, 1-CP-2,2-DFCP-HCl, along with some byproducts. In the second step, the byproducts are removed using column chromatography. In the third step, the desired product is then hydrolyzed with hydrochloric acid to yield the hydrochloride salt.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(4-chlorophenyl)-2,2-difluorocyclopropan-1-amine hydrochloride involves the reaction of 4-chloroaniline with 1,1-difluoroethylene oxide to form 1-(4-chlorophenyl)-2,2-difluorocyclopropan-1-amine, which is then reacted with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "4-chloroaniline", "1,1-difluoroethylene oxide", "hydrochloric acid" ], "Reaction": [ "4-chloroaniline is reacted with 1,1-difluoroethylene oxide in the presence of a catalyst such as zinc chloride to form 1-(4-chlorophenyl)-2,2-difluorocyclopropan-1-amine.", "The resulting amine is then reacted with hydrochloric acid to form 1-(4-chlorophenyl)-2,2-difluorocyclopropan-1-amine hydrochloride." ] }

CAS RN

2408966-22-1

Product Name

1-(4-chlorophenyl)-2,2-difluorocyclopropan-1-amine hydrochloride

Molecular Formula

C9H9Cl2F2N

Molecular Weight

240.1

Purity

95

Origin of Product

United States

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